molecular formula C20H16N4O3 B5520090 N'~2~,N'~5~-dibenzylidene-2,5-furandicarbohydrazide

N'~2~,N'~5~-dibenzylidene-2,5-furandicarbohydrazide

Cat. No. B5520090
M. Wt: 360.4 g/mol
InChI Key: IYRBMWHDNIRUTO-JFMUQQRKSA-N
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Description

Synthesis Analysis

The synthesis of N'2,N'5-dibenzylidene-2,5-furandicarbohydrazide derivatives involves various chemical strategies, often starting from furan-based precursors or benzaldehydes. For example, the synthesis of related benzohydrazone compounds involves condensation reactions of benzaldehydes with hydrazides or carbohydrazides in the presence of catalysts or under specific reaction conditions (Han, 2013).

Molecular Structure Analysis

The molecular structures of these compounds are elucidated using techniques such as X-ray crystallography, revealing configurations and crystal packing influenced by hydrogen bonds and π···π stacking interactions. The configuration around the C=N double bond and the orientation of substituents significantly affect the compound's properties and reactivity (Han, 2013).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including further condensation, cyclization, and substitution reactions, due to the reactive nature of the hydrazide and the furan components. Their reactivity is modulated by the substituents on the furan ring and the benzylidene moieties, which can influence electronic properties and steric hindrance (Seck et al., 2020).

Physical Properties Analysis

The physical properties of N'2,N'5-dibenzylidene-2,5-furandicarbohydrazide derivatives, such as solubility, melting points, and crystallinity, are closely related to their molecular structures. Factors such as the presence of hydroxyl groups, halogen substituents, and the overall molecular geometry can influence these properties significantly (Jiang et al., 2016).

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and potential for further functionalization, are determined by the core structure of the compound and the nature of its substituents. The presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity towards nucleophilic or electrophilic agents. Additionally, the ability of these compounds to form hydrogen bonds and engage in π-stacking interactions contributes to their potential applications in materials science and as ligands in coordination chemistry (Seck et al., 2020).

Scientific Research Applications

Synthesis and Structural Characterization

N'2,N'5-dibenzylidene-2,5-furandicarbohydrazide belongs to a class of compounds known for their diverse applications in material science and biochemistry. The synthesis and structural characterization of related compounds, such as diorganotin(IV) derivatives and Schiff base compounds, have been extensively studied. These studies emphasize the importance of such compounds in developing materials with potential antimicrobial, anti-leishmanial, and DNA binding properties (Shaukat Shujha et al., 2010). Furthermore, the influence of the furandicarboxamide moiety on hydrogen bonding in polymers indicates the compound's relevance in polymer chemistry (C. H. Wilsens et al., 2014).

Biological Applications

Research into Schiff base compounds derived from N'-substituted benzohydrazide reveals significant biological activities, including antimicrobial, antifungal, antioxidant, and cytotoxic activities. These findings highlight the potential for developing new therapeutic agents based on these compounds (M. Sirajuddin et al., 2013). Additionally, vanadium(V) complexes derived from hydrazone compounds demonstrate antimicrobial activity, suggesting applications in combating microbial resistance (Lingjie He et al., 2018).

Material Science and Sensor Development

Hydrazone-based compounds have been explored for their potential in sensor development and material science. A hydrazone-based chemosensor, for example, exhibits selective and sensitive detection of aluminum ions, showcasing the utility of these compounds in environmental monitoring and diagnostic applications (Sanyog Sharma et al., 2019). The synthesis of mono and bis-substituted asymmetrical compounds further underscores the versatility of these chemicals in designing novel materials with specific properties (T. Seck et al., 2020).

properties

IUPAC Name

2-N,5-N-bis[(E)-benzylideneamino]furan-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c25-19(23-21-13-15-7-3-1-4-8-15)17-11-12-18(27-17)20(26)24-22-14-16-9-5-2-6-10-16/h1-14H,(H,23,25)(H,24,26)/b21-13+,22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRBMWHDNIRUTO-JFMUQQRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(O2)C(=O)NN=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(O2)C(=O)N/N=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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